Chk1 Biochemical Inhibition: ZYQ Outperforms Earlier Non-Bidentate Template Hits in High-Concentration AlphaScreen
In the primary AlphaScreen kinase assay at 250 µM compound concentration, ZYQ (Compound 5) achieved 51.4% inhibition (SD 1.2, n=3) in the presence of 0.01% Triton X-100 detergent, exceeding the inhibition levels of several other crystallographically validated, non-bidentate template hits such as Compound 2 (6.5%, SD 3.2) and Compound 3 (41.5%, SD 1.7) under identical assay conditions [1]. The differential activity correlates with the bidentate hinge-binding mode confirmed by X-ray crystallography, contrasting with the weak, single hydrogen-bond contacts observed for Compounds 1–4 [2].
| Evidence Dimension | Chk1 biochemical inhibition (% inhibition at 250 µM, AlphaScreen + 0.01% Triton X-100) |
|---|---|
| Target Compound Data | 51.4% (SD 1.2, n=3) |
| Comparator Or Baseline | Compound 2: 6.5% (SD 3.2); Compound 3: 41.5% (SD 1.7); Compound 4: 50.1% (SD 5.0); Staurosporine positive control: 73% at 25 nM |
| Quantified Difference | 7.9× higher inhibition vs. Compound 2; 1.24× vs. Compound 3; essentially equipotent to Compound 4 within assay error |
| Conditions | AlphaScreen biochemical assay; recombinant CHK1 kinase domain; 250 µM test compound; 0.01% Triton X-100; staurosporine reference (73% inhibition at 25 nM) |
Why This Matters
Procurement decisions for fragment-based Chk1 screens rely on validated biochemical activity: ZYQ provides reproducible, detergent-resistant inhibition at screening concentration, a critical filter that eliminated 13 lower-confidence compounds in the original screen.
- [1] Matthews TP, Klair S, Burns S, et al. Table 2: CHK1 Inhibition by Crystallographically Validated Template Hits 1–9 in High Concentration AlphaScreen and DELFIA Assays. J Med Chem. 2009;52(15):4813. View Source
- [2] Matthews TP, Klair S, Burns S, et al. Identification of inhibitors of checkpoint kinase 1 through template screening. J Med Chem. 2009;52(15):4813–4814. (Hinge-binding classification: Compounds 1–4 = single H-bond; Compounds 5–9 = bi- or tridentate H-bonding) View Source
